molecular formula C13H20O2 B7878906 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol

2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7878906
M. Wt: 208.30 g/mol
InChI Key: YUORVJGVOTUKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes an ethoxyphenyl group and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethoxybenzaldehyde, while reduction could produce 4-ethoxyphenylmethanol.

Scientific Research Applications

2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzaldehyde: A precursor in the synthesis of 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol.

    4-Ethoxyphenylmethanol: A related compound with similar structural features.

    2-(4-Methoxyphenyl)-3-methyl-butan-2-ol: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-5-15-12-8-6-11(7-9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORVJGVOTUKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.